Tetrazole-5-acetohydrazide
Overview
Description
Tetrazole-5-acetohydrazide is a tetrazole derivative . Tetrazoles are synthetic heterocycles with numerous applications in various fields of chemistry and industry . They are very important to medicinal chemistry and drug design due to not only their bioisosterism to carboxylic acid and amide moieties but also to their metabolic stability and other beneficial physicochemical properties .
Synthesis Analysis
The main synthetic approaches to 5-substituted tetrazoles consist of methods based on acidic media/proton catalysis, Lewis acids, and organometallic or organosilicon azides . An efficient synthesis of 5-substituted tetrazole derivatives via the addition of azide ions to an organonitrile has been reported .
Molecular Structure Analysis
Tetrazole-5-acetohydrazide has a molecular formula of C3H6N6O and a molecular weight of 142.12 g/mol . The structure exhibits intermolecular hydrogen bonds of the type N-H···N and these hydrogen bonds connect the molecules into a wave-like two-dimensional molecular layers .
Chemical Reactions Analysis
Tetrazole derivatives are a prime class of heterocycles, very important to medicinal chemistry and drug design due to not only their bioisosterism to carboxylic acid and amide moieties but also to their metabolic stability and other beneficial physicochemical properties . Multicomponent reaction (MCR) chemistry offers convergent access to multiple tetrazole scaffolds providing the three important elements of novelty, diversity, and complexity .
Physical And Chemical Properties Analysis
Tetrazole-5-acetohydrazide has a molecular weight of 142.12 g/mol, a topological polar surface area of 110 Ų, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 5 .
Scientific Research Applications
1. Role in Medicinal Chemistry
Tetrazole-5-acetohydrazide plays a significant role in medicinal chemistry. It is utilized as a non-classical bioisostere of carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic resistance. This makes it valuable in drug design (Roh, Vávrová, & Hrabálek, 2012).
2. Synthesis of Heterocycles
In organic chemistry, tetrazole-5-acetohydrazide is used as an advantageous intermediate for the synthesis of other heterocycles. This application is important for the development of various organic compounds (Roh, Vávrová, & Hrabálek, 2012).
3. Antioxidant Properties
A study demonstrated the synthesis of tetrazole derivatives that included reactions with acetohydrazide, revealing antioxidant properties in some of these compounds. This aspect has potential implications in various fields of research (Dalal & Mekky, 2022).
4. Biological Evaluation as Osteoclast Differentiation Inhibitors
Research has shown that tetrazole-5-acetohydrazide derivatives can inhibit osteoclast differentiation, marking them as potential therapeutic agents for conditions related to bone resorption (Moon et al., 2015).
5. Antimicrobial Activity
Some derivatives of tetrazole-5-acetohydrazide have been found to exhibit antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Mohite & Bhaskar, 2010).
6. Anti-HIV Activity
Certain N′-arylidene-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio]acetohydrazides have shown effectiveness as nonnucleoside reverse transcriptase inhibitors (NNRTIs), indicating their potential in HIV treatment (Zhan et al., 2010).
7. Potential Antidiabetic Properties
Tetrazolopyridine-acetohydrazide conjugates have been synthesized and evaluated for antidiabetic activity, showing potential as antidiabetic agents (Arif et al., 2017).
8. Corrosion Inhibition for Copper
Tetrazole derivatives, including those involving acetohydrazide, have been studied for their role in inhibiting copper corrosion in chloride solutions, which has practical applications in material science (Zucchi, Trabanelli, & Fonsati, 1996).
9. DNA-binding and Antioxidant Properties
Copper complexes of tetrazole-5-acetohydrazide derivatives have been studied for their DNA-binding and antioxidant properties, contributing to the understanding of interactions between organic molecules and biological entities (Reddy et al., 2016).
Safety And Hazards
When handling Tetrazole-5-acetohydrazide, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2-(2H-tetrazol-5-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6O/c4-5-3(10)1-2-6-8-9-7-2/h1,4H2,(H,5,10)(H,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKUAKLZOIABHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNN=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrazole-5-acetohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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